Cas no 30318-99-1 (3-Bromo-4-methylthiophene)
3-Bromo-4-methylthiophene Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-methylthiophene
- 3-Br-4-Me-thiophene
- 3-Brom-4-methyl-thiophen
- 3-BroMo-4-Methylthiophene 1GR
- 3-Methyl-4-bromothiophene
- TS-02448
- CS-W008032
- 3-Bromo-4-methylthiophene, 95%
- 30318-99-1
- W-200294
- BIDD:GT0486
- AC-6950
- SCHEMBL28235
- DTXSID10370584
- 4-bromo-3-methylthiophene
- NS00123393
- Thiophene, 3-bromo-4-methyl-
- 3-bromo-4-methylthiophen
- MFCD00130084
- AMY10901
- EN300-85065
- MBUSOPVRLCFJCS-UHFFFAOYSA-N
- AKOS005258092
- B1541
- SB66942
- FT-0603711
- SY009333
- GEO-00513
- 3-bromo-4-methyl-thiophene
- DB-024728
- 3-BROMO-4-METHYLTHIOPHENE;3-BROMO-4-METHYLTHIOPHENE 93+%;3-Methyl-4-bromothiophene;3-Bromo-4-methylthiophene,95%
- DTXCID30321619
-
- MDL: MFCD00130084
- Inchi: 1S/C5H5BrS/c1-4-2-7-3-5(4)6/h2-3H,1H3
- InChI Key: MBUSOPVRLCFJCS-UHFFFAOYSA-N
- SMILES: BrC1=CSC=C1C
Computed Properties
- Exact Mass: 175.93000
- Monoisotopic Mass: 175.93
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 65.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 28.2A^2
Experimental Properties
- Color/Form: Colorless to yellow liquid
- Density: 1.584 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 180°C
- Flash Point: Fahrenheit: 172.4 ° f
Celsius: 78 ° c - Refractive Index: n20/D 1.579(lit.)
- PSA: 28.24000
- LogP: 2.81900
- Solubility: Not determined
3-Bromo-4-methylthiophene Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P403+P235-P501
- WGK Germany:3
- Hazard Category Code: R20//21/22;R36/37/38
- Safety Instruction: S36/37/39-S26
-
Hazardous Material Identification:
- Safety Term:S26;S36/37/39
- HazardClass:Comb liq
- PackingGroup:III
- Storage Condition:Store at room temperature
- Risk Phrases:R20; R36/37/38
3-Bromo-4-methylthiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-4-methylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024231-5g |
3-Bromo-4-methylthiophene |
30318-99-1 | 95% | 5g |
£43.00 | 2022-03-01 | |
| Fluorochem | 024231-10g |
3-Bromo-4-methylthiophene |
30318-99-1 | 95% | 10g |
£76.00 | 2022-03-01 | |
| Fluorochem | 024231-25g |
3-Bromo-4-methylthiophene |
30318-99-1 | 95% | 25g |
£152.00 | 2022-03-01 | |
| Chemenu | CM199903-25g |
3-Bromo-4-methylthiophene |
30318-99-1 | 97% | 25g |
$83 | 2023-01-19 | |
| Chemenu | CM199903-100g |
3-Bromo-4-methylthiophene |
30318-99-1 | 97% | 100g |
$486 | 2022-09-29 | |
| Apollo Scientific | OR9461-1g |
3-Bromo-4-methylthiophene |
30318-99-1 | 97% | 1g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR9461-5g |
3-Bromo-4-methylthiophene |
30318-99-1 | 97% | 5g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR9461-25g |
3-Bromo-4-methylthiophene |
30318-99-1 | 97% | 25g |
£51.00 | 2025-02-21 | |
| Chemenu | CM199903-25g |
3-Bromo-4-methylthiophene |
30318-99-1 | 97% | 25g |
$163 | 2021-08-05 | |
| Chemenu | CM199903-100g |
3-Bromo-4-methylthiophene |
30318-99-1 | 97% | 100g |
$486 | 2021-08-05 |
3-Bromo-4-methylthiophene Suppliers
3-Bromo-4-methylthiophene Related Literature
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Xiaoqing Xu,Yuansong Sun,Manman Zhang,Rui Zhao,Shaohua Zeng,Ying Xu,Wangyan Nie,Yifeng Zhou,Pengpeng Chen J. Mater. Chem. B 2022 10 4405
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2. Design of new conducting 3,4-disubstituted polythiophenesMario Leclerc,Gilles Daoust J. Chem. Soc. Chem. Commun. 1990 273
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3. Linear free energy ortho-correlations in the thiophene series. Part 12. The kinetics of piperidinodebromination of some 2-bromo-3-X-4-methyl-5-nitrothiophenes in methanolGiovanni Consiglio,Caterina Arnone,Domenico Spinelli,Renato Noto,Vincenzo Frenna,Salvatore Fisichella J. Chem. Soc. Perkin Trans. 2 1985 519
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4. Ionochromic effects in regioregular ether-substituted polythiophenesIsabella Lévesque,Mario Leclerc J. Chem. Soc. Chem. Commun. 1995 2293
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Karim Fa?d,Mario Leclerc Chem. Commun. 1996 2761
Additional information on 3-Bromo-4-methylthiophene
Latest Research Insights on 3-Bromo-4-methylthiophene (CAS: 30318-99-1) in Chemical and Biomedical Applications
The compound 3-Bromo-4-methylthiophene (CAS: 30318-99-1) has recently garnered significant attention in the fields of chemical synthesis and biomedical research. This heterocyclic aromatic compound, characterized by its bromine and methyl substituents, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, owing to its unique electronic and steric properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-Bromo-4-methylthiophene derivatives as selective inhibitors of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, a key target in cancer therapy. The research highlighted the compound's ability to enhance binding affinity through halogen bonding interactions, thereby improving therapeutic efficacy. Additionally, modifications at the 3-position with bromine were found to significantly influence the pharmacokinetic properties of the resulting drug candidates.
In the realm of material science, 3-Bromo-4-methylthiophene has been utilized as a precursor for conducting polymers. A breakthrough study in Advanced Materials (2024) reported its role in the synthesis of poly(3,4-alkylthiophenes), which exhibit exceptional charge transport properties for use in organic electronics. The bromine substituent facilitates controlled polymerization via Suzuki-Miyaura cross-coupling, enabling precise tuning of polymer chain lengths and optoelectronic characteristics.
From a synthetic chemistry perspective, novel catalytic methods for functionalizing 3-Bromo-4-methylthiophene have emerged. A recent ACS Catalysis paper (2024) described a palladium-catalyzed C-H activation protocol that allows direct arylation at the 5-position, bypassing traditional protection-deprotection steps. This advancement significantly streamlines the production of complex thiophene-based scaffolds for high-throughput drug screening.
Ongoing preclinical investigations are exploring the compound's potential in antimicrobial applications. Preliminary data from a multinational research consortium indicates that 3-Bromo-4-methylthiophene derivatives exhibit potent activity against drug-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) in the low micromolar range. The mechanism appears to involve disruption of bacterial membrane integrity, as evidenced by recent electron microscopy studies.
As research progresses, 3-Bromo-4-methylthiophene continues to demonstrate remarkable versatility across multiple disciplines. Future directions include optimization of its metabolic stability for pharmaceutical applications and exploration of its chiral derivatives in asymmetric catalysis. The compound's commercial availability (purity ≥98%) through major chemical suppliers ensures its accessibility for continued investigation in both academic and industrial settings.
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